molecular formula C10H9N3O2 B1584633 (Quinazolin-4-ylamino)acetic acid CAS No. 55040-11-4

(Quinazolin-4-ylamino)acetic acid

Cat. No. B1584633
CAS RN: 55040-11-4
M. Wt: 203.2 g/mol
InChI Key: GQLYDNMTAYXPLC-UHFFFAOYSA-N
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Description

“(Quinazolin-4-ylamino)acetic acid” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . It has an empirical formula of C10H9N3O2 and a molecular weight of 203.20 . Quinazoline derivatives have drawn attention due to their significant biological activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A study describes the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation .


Molecular Structure Analysis

The molecular structure of “(Quinazolin-4-ylamino)acetic acid” consists of a quinazoline ring attached to an amino group and an acetic acid group . The quinazoline ring is a heterocyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction, involving the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives .


Physical And Chemical Properties Analysis

“(Quinazolin-4-ylamino)acetic acid” is a solid compound . Its empirical formula is C10H9N3O2, and it has a molecular weight of 203.20 .

Scientific Research Applications

Synthesis and Antiviral Activity

(Quinazolin-4-ylamino)acetic acid derivatives have been synthesized and studied for their antiviral properties. A study by Luo et al. (2012) utilized microwave irradiation to synthesize (quinazolin-4-ylamino) methylphosphonates, some of which displayed anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

A series of 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives function as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), as described by Wissner et al. (2005). These derivatives have shown effectiveness in inhibiting VEGF-stimulated autophosphorylation in cells (Wissner et al., 2005).

Analgesic and Anti-inflammatory Activities

New 3‐(isoxazol‐3‐yl)‐quinazolin‐4(3H)‐one derivatives synthesized by Daidone et al. (1999) were tested for their analgesic and anti-inflammatory activities. Some compounds were found to be as effective as phenylbutazone in certain tests, with a lower ulcerogenic effect (Daidone et al., 1999).

Inhibitors of Transcriptional Activation

Quinazoline analogues have been developed as inhibitors of AP-1 and NF-κB mediated transcriptional activation. Among these, 1-[2-(2-thienyl)quinazolin-4-ylamino]-3-methyl-3-pyrroline-2,5-dione showed significant activity in an adjuvant-induced arthritis rat model, reducing swelling by 65% (Palanki et al., 2003).

Synthesis of Quinazolinyl Chalcone Derivatives

Yan et al. (2015) synthesized quinazolin-ylamino phenyl-4-(N,N- dimethylamino) phenyl propenyl ketone derivatives, demonstrating the potential for diverse chemical applications of quinazolin-4-ylamino compounds (Yan et al., 2015).

Synthesis of Metal Complexes

Hussien et al. (2017) investigated the synthesis of metal complexes with 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, exploring their potential in antibacterial and antifungal applications (Hussien et al., 2017).

Non-nucleoside Inhibitors of Bacterial DNA Polymerase III

A novel series of quinazolin-2-ylamino-quinazolin-4-ols was discovered as a new class of DNA polymerase III inhibitors, effective in bacterial cell death (Guiles et al., 2009).

Future Directions

The future directions for research on “(Quinazolin-4-ylamino)acetic acid” and other quinazoline derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of novel synthetic methods could also be a focus of future research .

properties

IUPAC Name

2-(quinazolin-4-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLYDNMTAYXPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352096
Record name (quinazolin-4-ylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinazolin-4-ylamino)acetic acid

CAS RN

55040-11-4
Record name (quinazolin-4-ylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AA Aly - Zeitschrift für Naturforschung B, 2006 - degruyter.com
A highly efficient and versatile synthetic approach to the synthesis of annelated quinazoline derivatives viz. 3,4,9,10a-tetraazaphenanthrenes 5 - 7, thiazolidinylquinazoline 9, 2,4,9,10a-…
Number of citations: 8 www.degruyter.com
AA Aly - Journal of the Chinese Chemical Society, 2007 - Wiley Online Library
A highly efficient and versatile synthetic approach to the synthesis of annelated quinazoline derivatives viz 1,2,4‐triazino[4,3‐c]quinazoline 5–7, 11, thiazolidinylquinazoline 9, …
Number of citations: 39 onlinelibrary.wiley.com
ZK Wan, S Wacharasindhu, CG Levins… - The Journal of …, 2007 - ACS Publications
An efficient “one-step” synthesis of cyclic amidines and guanidines has been developed. Treatment of cyclic amides and ureas with benzotriazol-1-yloxytris(dimethylamino)…
Number of citations: 121 pubs.acs.org
L Zhu, J Jin, C Liu, C Zhang, Y Sun, Y Guo, D Fu… - Bioorganic & medicinal …, 2011 - Elsevier
A series of novel 2,4-disubstituted quinazoline derivatives were prepared and their inhibitory activities on hPin1 were evaluated. Of all the synthesized compounds, eight compounds …
Number of citations: 62 www.sciencedirect.com

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